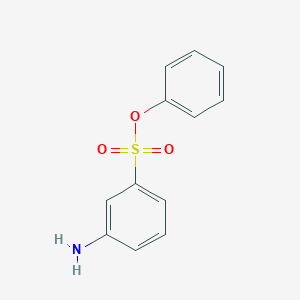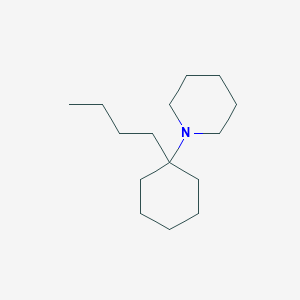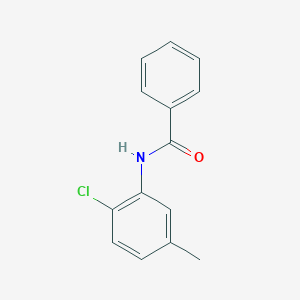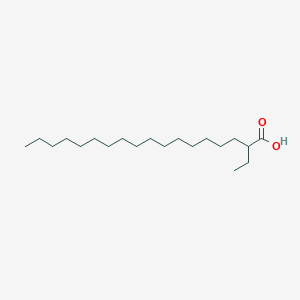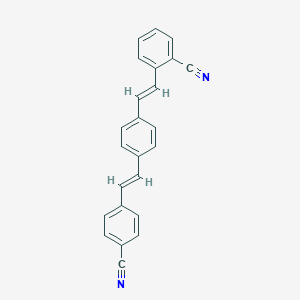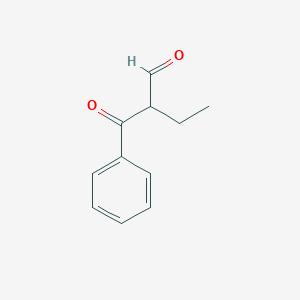
Tin-118
Vue d'ensemble
Description
Tin-118 is a stable isotope of tin with a relative atomic mass of 117.901609 and 24.22 atom percent natural abundance . It has a mass number of 118, which is the number of nucleons (protons and neutrons) in the nucleus . The atomic number of Tin-118 is 50, which means it has 50 protons . It has 68 neutrons .
Molecular Structure Analysis
The molecular formula of Tin-118 is Sn . The InChI representation is InChI=1S/Sn/i1-1 and the canonical SMILES representation is [Sn] .
Chemical Reactions Analysis
Tin, including Tin-118, does not react with air under normal conditions. When heated, tin reacts with oxygen, forming tin dioxide, SnO2 . Tin also reacts with Cl2 forming tin (IV)chloride .
Physical And Chemical Properties Analysis
Tin-118 has an isotopic mass of 117.901607(3) u . The nuclide mass, calculated without electrons, is 117.8741796 u . The mass excess is -91.65249 MeV and the mass defect is 1.078858888 u per nucleus . The nuclear binding energy is 1004.95058102 MeV per nucleus .
Applications De Recherche Scientifique
NMR Spectroscopy of Tin Compounds : Tin (Sn) compounds, including those involving isotopes like 119Sn, are significant in both basic research and industrial applications. Tin NMR spectroscopy is valuable for studying organotin and inorganic tin compounds, providing insights into structure and bonding due to the properties of tin isotopes (Wrackmeyer, 1985).
Applications in Nuclear Medicine : Isotopes such as Tin-117m have been used in nuclear medicine, especially for bone scintigraphy and radionuclide therapy, due to their favorable radionuclidic properties (Li Shou-jian, 2007).
Geochemical Studies : Tin isotopes, including Tin-118, have been used as stable isotope tracers in geological processes. Their geochemical behavior makes them suitable for studying magmatic differentiation and the redox state of the mantle (J. Creech, F. Moynier, & N. Badullovich, 2017).
Isotopic Fractionation Studies : Research on isotopic fractionation of tin isotopes, including Tin-118, has been conducted using techniques like liquid-liquid extraction with crown ethers. Such studies help understand nuclear field shift effects and the properties of different tin isotopes (F. Moynier, T. Fujii, & P. Telouk, 2009).
Production of High Specific Activity Tin-117m : Tin-117m, which decays to Tin-117g, has applications in medical diagnosis and therapy. High specific activity of this isotope can be achieved using high-energy alpha particle beams and a cadmium target, a process that could be adapted for Tin-118 (C. Duchemin et al., 2016).
Investigation of Radiopharmaceuticals : Tin, including isotopes like Tin-117m, is an essential component of many technetium-99m radiopharmaceuticals. Studies have been conducted to understand its in-vivo distribution and long-term fate, which could be relevant for similar studies on Tin-118 (S. Srivastava et al., 1985).
Laser Spectroscopy of Tin Isotopes : High-precision measurements of electromagnetic moments and isomeric differences in charge radii between states in tin isotopes, including Tin-117–131, have been conducted. Such studies provide insights into the atomic nucleus and could be applicable to Tin-118 (D. Yordanov et al., 2020).
Study of Nuclear Reactions for Medical Isotope Production : Nuclear reactions using tin targets, including Tin-118, have been investigated for the production of medically relevant isotopes like antimony radionuclides (V. Zherebchevsky et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
tin-118 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sn/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJFFYVFTNAWJD-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[118Sn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893507 | |
| Record name | Tin-118 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.901607 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tin-118 | |
CAS RN |
14914-65-9, 13981-59-4 | |
| Record name | Tin, isotope of mass 118 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014914659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin-118 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



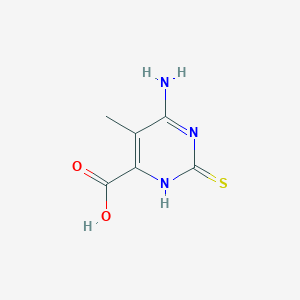
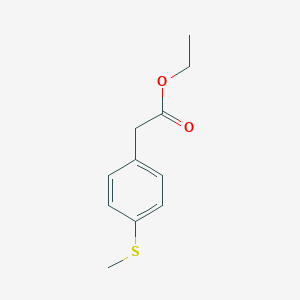
![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)
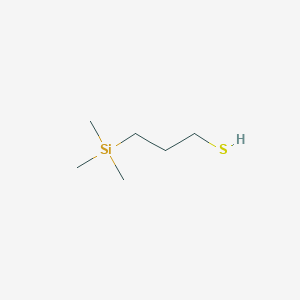
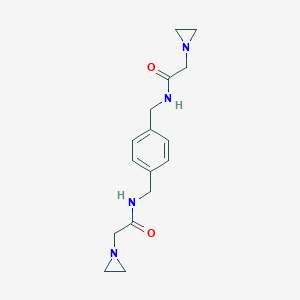
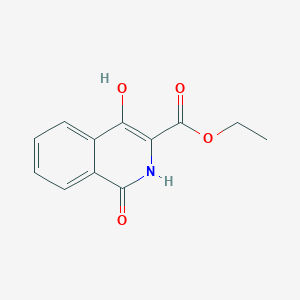

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)
